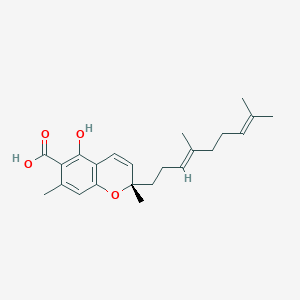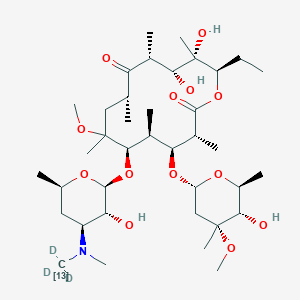
XLR11 N-(4-fluoropentyl) isomer
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
XLR11 is a synthetic cannabinoid (CB) featuring a tetramethylcyclopropyl group, which reportedly confers selectivity for the peripheral CB2 receptor over the central CB1 receptor. XLR11 also has an N-(5-fluoropentyl) chain, which increases binding to both CB receptors. XLR11 N-(4-fluoropentyl) isomer is an isomer of XLR11 which has the fluorine atom placed on the 4 position, rather than the terminal 5 position, of the alkyl group. The physiological and toxicological properties of this compound have not been evaluated. This product is intended for forensic and research purposes.
Applications De Recherche Scientifique
Metabolism and Detection
- XLR-11's metabolism was studied in HepaRG cells, identifying metabolites like N-(5-Hydroxypentyl) and N-pentanoic acid. This research assists in understanding XLR-11's biotransformation in the human body (Kanamori et al., 2015).
- Another study focused on urinary metabolites of XLR-11, identifying oxidative defluorination, hydroxylation, and carboxylation metabolites. This is crucial for detecting XLR-11 use in forensic investigations (Jang et al., 2015).
Genotoxic Properties
- Research on XLR-11's genotoxic properties showed DNA damage in human lymphocytes and cell lines. This suggests potential risks of genetic instability and cancer for users (Ferk et al., 2016).
Analytical Methods for Metabolites Detection
- A study developed a method to determine XLR-11 metabolites in urine using liquid chromatography-tandem mass spectrometry. This technique is essential for reliable detection in clinical and forensic contexts (Kul et al., 2020).
- The first metabolic profile of XLR-11 was obtained using human hepatocytes, identifying major urinary targets. This aids in forensic and clinical investigations of XLR-11 intake (Wohlfarth et al., 2013).
Legal and Regulatory Aspects
- XLR11, along with other synthetic cannabinoids, has been placed into Schedule I of the Controlled Substances Act, reflecting its legal status and regulatory control (Federal Register, 2016).
Propriétés
Nom du produit |
XLR11 N-(4-fluoropentyl) isomer |
|---|---|
Formule moléculaire |
C21H28FNO |
Poids moléculaire |
329.5 |
Nom IUPAC |
[1-(4-fluoropentyl)indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone |
InChI |
InChI=1S/C21H28FNO/c1-14(22)9-8-12-23-13-16(15-10-6-7-11-17(15)23)18(24)19-20(2,3)21(19,4)5/h6-7,10-11,13-14,19H,8-9,12H2,1-5H3 |
Clé InChI |
ROEZBBZNFJXHOC-UHFFFAOYSA-N |
SMILES |
CC(CCCN1C=C(C2=CC=CC=C21)C(=O)C3C(C3(C)C)(C)C)F |
Synonymes |
(1-(4-fluoropentyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Des[(5-methyl-1,3,4-thiadiazol-2-yl)thio] Cefazolin-3-methanol-13C2,15N](/img/no-structure.png)

![16-Methoxytricyclo[12.3.1.12,6]nonadeca-1(17),2,4,6(19),14(18),15-hexaene-3,8,9,17-tetrol](/img/structure/B1161427.png)


